molecular formula C14H13IN2O B14906139 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide

4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide

Cat. No.: B14906139
M. Wt: 352.17 g/mol
InChI Key: HXBWFJYNDXZKNF-UHFFFAOYSA-N
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Description

Significance of Architecturally Complex N-Benzamide Scaffolds in Modern Organic Chemistry Research

The benzamide (B126) structure is a foundational motif in organic chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. nih.govnih.govnanobioletters.comwikipedia.org The amide bond provides structural rigidity and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. nih.govnih.gov

In modern organic chemistry, there is a significant focus on creating architecturally complex molecules to explore and modulate biological processes with higher precision. mdpi.comresearchgate.net Incorporating additional functionalities, such as pyridine (B92270) rings and halogens, onto the benzamide scaffold dramatically expands its chemical and physical properties. Pyridine moieties, for instance, are among the most utilized heterocycles in drug design, known for enhancing pharmacological activity and improving properties like water solubility. enpress-publisher.comnih.govresearchgate.netnih.gov The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, making these scaffolds valuable in the development of novel therapeutics and functional materials. nih.govmdpi.comresearchgate.net The addition of a halogen, such as iodine, introduces another layer of functionality, enabling specific non-covalent interactions like halogen bonding and providing a reactive handle for further synthetic modifications. nih.govijres.orgresearchgate.net

Historical Context of Iodo-Substituted Benzamides and Pyridine-Ethylamine Ligands in Synthetic Methodologies

The academic exploration of molecules like 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide builds upon a rich history of research into its constituent parts.

Iodo-Substituted Benzamides: The study of organoiodine compounds dates back to the 19th century. wiley-vch.de Iodo-substituted benzamides, in particular, have long been recognized for their utility in pharmaceuticals, functional materials, and natural products. buet.ac.bd The carbon-iodine bond, being the weakest among the carbon-halogen bonds, makes iodide an excellent leaving group, which is highly advantageous in synthetic organic chemistry. wikipedia.org This property has been extensively exploited in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira couplings), allowing for the construction of complex molecular architectures. mdpi.comorganic-chemistry.orgwikipedia.org Historically, the synthesis of iodoarenes involved methods like diazotization of anilines, but modern techniques have evolved to include more direct and selective C-H activation and electrophilic iodination. organic-chemistry.orgnih.gov Furthermore, the development of radioiodinated compounds, which began in the mid-20th century, has established a critical role for iodo-substituted molecules in biomedical imaging and therapy. acs.orgnih.gov

Pyridine-Ethylamine Ligands: The pyridine-ethylamine moiety, specifically 2-(2-aminoethyl)pyridine (B145717), is a well-established building block and ligand in chemistry. Its ability to chelate metal ions through the pyridine nitrogen and the ethylamine (B1201723) nitrogen has made it a staple in coordination chemistry for synthesizing metal complexes with diverse geometries and electronic properties. researchgate.netnih.gov These complexes have found applications in catalysis and as models for metalloenzymes. researchgate.net In medicinal chemistry, the pyridine-ethylamine scaffold is incorporated into various molecules to interact with biological targets and is a component of many therapeutic agents. enpress-publisher.commdpi.com

Rationale for Comprehensive Academic Investigation of this compound

The focused academic investigation of this compound is justified by the strategic convergence of its three key structural components: the benzamide linker, the iodo-substituent, and the pyridine-ethylamine tail.

This unique combination yields a molecule with multifaceted potential:

Synthetic Versatility: The 4-iodo substituent serves as a versatile synthetic handle. It allows for post-synthesis modifications via a plethora of cross-coupling reactions, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. organic-chemistry.orgwikipedia.org

Supramolecular Chemistry: The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly utilized in crystal engineering and the design of functional materials. nih.govijres.orgrsc.org The pyridine and amide groups also offer sites for hydrogen bonding and π-π stacking.

Medicinal Chemistry and Drug Design: The molecule merges a proven pharmacophore (benzamide) with a common motif in bioactive compounds (pyridine). nih.govnih.gov This hybrid structure is a promising scaffold for developing inhibitors of enzymes like kinases or for targeting other protein-protein interactions. Benzamide derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects. nanobioletters.comresearchgate.netekb.egnih.gov

Coordination Chemistry: The pyridine-ethylamine portion can act as a bidentate ligand, allowing the molecule to form complexes with various metal ions. This could lead to the development of novel catalysts or metallodrugs where the iodobenzamide unit modulates the electronic properties and biological activity of the metal center.

By studying this specific compound, researchers can gain deeper insights into how these distinct chemical features interact and can be harnessed for applications across the spectrum of chemical sciences.

Data on Precursor Molecules

The synthesis of this compound typically involves the coupling of two key precursor molecules. Their properties are detailed below.

Compound NameStructureMolecular FormulaMolecular Weight (g/mol)Primary Use
4-Iodobenzoic acid4-Iodobenzoic acid structureC₇H₅IO₂248.02Aryl halide building block
2-(2-Aminoethyl)pyridine2-(2-Aminoethyl)pyridine structureC₇H₁₀N₂122.17Amine nucleophile and ligand

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13IN2O

Molecular Weight

352.17 g/mol

IUPAC Name

4-iodo-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C14H13IN2O/c15-12-6-4-11(5-7-12)14(18)17-10-8-13-3-1-2-9-16-13/h1-7,9H,8,10H2,(H,17,18)

InChI Key

HXBWFJYNDXZKNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways for 4 Iodo N 2 Pyridin 2 Yl Ethyl Benzamide

Strategic Design of Precursors and Retrosynthetic Analysis

The logical design of a synthetic route for 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide begins with a retrosynthetic analysis. This process involves conceptually breaking down the target molecule into simpler, commercially available, or easily synthesized starting materials. The most apparent disconnection is at the amide bond, which is the most common and robust method for constructing such linkages. growingscience.com This approach yields two primary precursors: an activated derivative of 4-iodobenzoic acid and 2-(pyridin-2-yl)ethylamine.

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates the retrosynthetic disconnection of the target molecule into its key precursors.

Derivatization Strategies for 4-Iodobenzoyl Chloride

The electrophilic precursor, 4-iodobenzoic acid, must be "activated" to facilitate the amidation reaction. The most common strategy is its conversion to 4-iodobenzoyl chloride. This is typically achieved by reacting 4-iodobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukacs.org The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine.

The general procedure involves heating the carboxylic acid with an excess of the chlorinating agent, often in an inert solvent or neat. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride). Once the reaction is complete, the excess chlorinating agent is removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the subsequent amidation step without further purification. This in-situ preparation is a common tactic in multi-step syntheses. fishersci.co.uk

Synthesis and Purification of 2-(pyridin-2-yl)ethylamine Intermediates

The nucleophilic precursor, 2-(pyridin-2-yl)ethylamine, is a key intermediate whose purity is critical for the success of the final coupling reaction. Several synthetic routes to this compound have been reported.

One effective method involves the Michael addition of hydroxylammonium chloride to 2-vinylpyridine, followed by a reduction step. researchgate.net In this process, the hydroxylamine (B1172632) adds across the double bond of the vinylpyridine. The resulting hydroxylamine derivative is then reduced, commonly using zinc dust in an acidic medium, to yield the desired 2-(pyridin-2-yl)ethylamine. researchgate.net

Another common approach begins with 2-acetylpyridine. chemicalbook.com The ketone is first converted to its oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like potassium carbonate. The intermediate oxime is then reduced to the primary amine. A typical reducing system for this transformation is zinc powder and ammonium (B1175870) chloride in methanol. chemicalbook.com

Purification of the resulting amine is typically performed by distillation under reduced pressure or by column chromatography on silica (B1680970) gel. The purity can be assessed using techniques like ¹H-NMR spectroscopy to ensure the absence of starting materials or side products before its use in the amidation step. orgsyn.org

Amidation Reactions for Formation of the Benzamide (B126) Linkage

The formation of the amide bond is the central step in the synthesis of this compound. This involves the coupling of the activated 4-iodobenzoyl moiety with 2-(pyridin-2-yl)ethylamine.

Direct Amidation Protocols: Coupling Reagents and Catalytic Systems

Direct amidation involves condensing a carboxylic acid with an amine using a coupling reagent. This method avoids the need to first synthesize a highly reactive acyl chloride. growingscience.com A wide array of coupling reagents has been developed, primarily for peptide synthesis, but they are broadly applicable to general amide bond formation. fishersci.co.uk These reagents work by activating the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N′-Dicyclohexylcarbodiimide (DCC), N,N′-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.uknih.gov They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization (if applicable), additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.gov

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient.

Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective and commonly used coupling agents, known for fast reaction times and high yields. growingscience.comfishersci.co.uk

The choice of coupling agent and reaction conditions depends on the specific substrates. For the synthesis of this compound, a typical protocol would involve stirring 4-iodobenzoic acid and 2-(pyridin-2-yl)ethylamine in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) with a stoichiometric amount of the coupling reagent and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA). growingscience.comfishersci.co.uk

Coupling Reagent ClassExamplesCommon AdditivesTypical Solvents
Carbodiimides DCC, DIC, EDCHOBt, HOAtDCM, DMF
Phosphonium Salts BOP, PyBOP, PyAOP---DMF, NMP
Uronium/Aminium Salts HATU, HBTU, TBTUDIPEA, TEADMF, DCM

This interactive table summarizes common coupling reagents used for direct amidation.

Investigation of Reaction Kinetics and Thermodynamic Control

Amidation reactions are generally reversible, although the equilibrium often strongly favors the formation of the stable amide bond. nih.govacs.org The general mechanism of a carbodiimide-mediated coupling, for instance, involves the initial formation of the O-acylisourea, which is the rate-determining step. This is followed by a faster nucleophilic attack from the amine.

Thermodynamically, the amide bond is significantly more stable than the activated ester or acylisourea intermediates, which provides a strong driving force for the reaction. mdpi.com However, side reactions can occur. For example, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which halts the desired reaction pathway. The inclusion of additives like HOBt intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine, thereby improving the kinetic profile of the desired reaction. nih.gov

The reaction kinetics are influenced by several factors, including solvent polarity, temperature, and the concentration of reactants. Polar aprotic solvents like DMF can accelerate the reaction by solvating charged intermediates. nih.gov Kinetic studies of similar amidation reactions show that the process is often complete within a few hours at room temperature, especially when efficient coupling reagents like HATU are used. fishersci.co.uk

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, several parameters of the amidation reaction can be optimized.

Stoichiometry : Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the carboxylic acid or the amine can help drive the reaction to completion, depending on which starting material is more valuable or easier to remove after the reaction.

Solvent Selection : The choice of solvent is crucial. While DCM and DMF are common, other solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) can also be effective. nih.govnih.gov The ideal solvent should fully dissolve the reactants and reagents without participating in the reaction.

Base : A tertiary amine base like DIPEA or TEA is essential to neutralize the acid formed during the reaction (e.g., HCl from an acyl chloride) or to facilitate the deprotonation of the amine, increasing its nucleophilicity. fishersci.co.uk The amount of base used is typically stoichiometric or in slight excess.

Temperature : Most amidation reactions proceed efficiently at room temperature. nih.gov In cases of sterically hindered or electronically deactivated substrates, gentle heating (e.g., to 40-60 °C) may be required to increase the reaction rate. However, higher temperatures can also promote side reactions. nih.gov

Work-up and Purification : After the reaction is complete, a standard aqueous work-up is performed to remove the coupling agent byproducts (e.g., dicyclohexylurea from DCC is insoluble in most organic solvents and can be filtered off) and any excess reagents. The crude product is then typically purified by column chromatography or recrystallization to obtain the final, high-purity this compound.

By carefully selecting the synthetic strategy for the precursors and optimizing the conditions for the final amide bond formation, this compound can be synthesized in high yield and purity.

Solvent Selection and Reaction Temperature Influence

The choice of solvent and the reaction temperature are pivotal parameters in the synthesis of this compound, profoundly affecting reaction rates, yields, and purity. In standard nucleophilic acyl substitution reactions, the solvent's primary role is to dissolve the reactants and facilitate their interaction. Aprotic solvents are generally preferred to avoid side reactions with highly reactive acylating agents.

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. For instance, in the reaction between 4-iodobenzoyl chloride and 2-(2-aminoethyl)pyridine (B145717), a polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile can stabilize the charged tetrahedral intermediate, thereby accelerating the reaction. Less polar solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are also commonly used, often in conjunction with a base to neutralize the HCl byproduct.

Temperature Influence: Reaction temperature directly impacts the kinetic energy of the reactant molecules. Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the amide bond formation. Many acylation procedures are performed at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction time. However, excessively high temperatures can lead to side reactions or degradation of the product, necessitating careful optimization for a specific combination of reactants and solvent.

Table 1: Influence of Solvent Properties and Temperature on Amide Synthesis
SolventTypeBoiling Point (°C)General Influence on Reaction
Dimethylformamide (DMF)Polar Aprotic153Excellent solvating power for reactants; can accelerate reaction by stabilizing charged intermediates.
Acetonitrile (MeCN)Polar Aprotic82Good solvent for many coupling reactions; moderate boiling point allows for reactions at elevated temperatures.
Dichloromethane (DCM)Aprotic40Widely used for reactions at or near room temperature; easily removed due to low boiling point.
Tetrahydrofuran (THF)Aprotic66Commonly used; suitable for reactions requiring moderate heating.

Catalyst Loading and Ligand Effects in Coupling Reactions

Beyond traditional methods, advanced syntheses can employ transition-metal catalysis, such as palladium-catalyzed aminocarbonylation. In this approach, an aryl iodide (4-iodobenzene), carbon monoxide, and an amine (2-(2-aminoethyl)pyridine) are coupled to form the benzamide. This methodology is highly sensitive to the catalyst system.

Catalyst Loading: The amount of palladium catalyst used, or catalyst loading, is a critical factor. Higher loading can increase the reaction rate but also adds to the cost and can lead to increased side products or difficulties in removing the metal from the final compound. Lowering the catalyst loading is economically and environmentally desirable. Typically, loadings range from 0.1 to 5 mol% depending on the reactivity of the substrates and the efficiency of the ligand.

Ligand Effects: The ligand coordinated to the palladium center is arguably the most crucial component for a successful coupling reaction. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) or more complex Buchwald-Hartwig-type ligands, are common. The ligand's role is multifaceted:

Stabilization: It stabilizes the palladium metal center, preventing its precipitation as palladium black.

Solubility: It enhances the solubility of the catalyst complex in the organic solvent.

Electronic and Steric Tuning: The electronic properties (electron-donating or -withdrawing) and steric bulk of the ligand directly influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. For instance, bulky, electron-rich phosphine (B1218219) ligands often promote the reductive elimination step, which is crucial for catalyst turnover. nih.gov

Table 2: Common Catalysts and Ligands in Palladium-Catalyzed Aminocarbonylation
ComponentExampleFunction in the Catalytic Cycle
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
LigandTriphenylphosphine (PPh₃)Stabilizes Pd(0); influences rate of oxidative addition and reductive elimination.
LigandXantphosBulky phosphine ligand with a large bite angle, often improving catalyst performance and stability.
BaseTriethylamine (Et₃N), K₂CO₃Neutralizes acid formed during the reaction, essential for catalyst regeneration.

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and predicting outcomes. The formation of this compound can proceed through distinct pathways, each with unique intermediates and transition states.

Proposed Reaction Intermediates and Transition States

Two primary mechanistic pathways are considered for the synthesis: classical nucleophilic acyl substitution and palladium-catalyzed aminocarbonylation.

Nucleophilic Acyl Substitution Mechanism: This is a two-step addition-elimination process. masterorganicchemistry.comyoutube.com

Addition Step: The nucleophilic nitrogen atom of 2-(2-aminoethyl)pyridine attacks the electrophilic carbonyl carbon of an activated 4-iodobenzoyl species (e.g., 4-iodobenzoyl chloride). This step proceeds through a first transition state to form a key tetrahedral alkoxide intermediate . pressbooks.publibretexts.org This intermediate features a negatively charged oxygen and a positively charged nitrogen.

Elimination Step: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond, and in a concerted step, the leaving group (e.g., chloride) is expelled. masterorganicchemistry.com This occurs via a second transition state, resulting in the final amide product.

Palladium-Catalyzed Aminocarbonylation Mechanism: This process involves a catalytic cycle with several distinct organometallic intermediates. nih.govresearchgate.net

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 4-iodobenzene, breaking the C-I bond and forming an arylpalladium(II) intermediate (Ar-Pd(II)-I). acs.org

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and then inserts into the Aryl-Pd bond, yielding an acylpalladium(II) complex . nih.gov

Reductive Elimination: The amine, 2-(2-aminoethyl)pyridine, coordinates to the acylpalladium(II) complex. Subsequent reductive elimination forms the C-N bond of the final amide product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a powerful technique used to track the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgnih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the position of that specific atom can be traced in the final product using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

For the synthesis of this compound, several labeling studies could be designed to confirm the mechanistic pathways:

¹³C Labeling: Synthesizing the 4-iodobenzoyl chloride starting material with a ¹³C label at the carbonyl carbon. Following the reaction, ¹³C NMR would confirm that this specific carbon atom becomes the carbonyl carbon of the final amide product, consistent with both proposed mechanisms.

¹⁵N Labeling: Using 2-(2-aminoethyl)pyridine labeled with ¹⁵N at the primary amine. Detecting the ¹⁵N in the final product via MS or NMR would unequivocally confirm that the nitrogen atom from the amine is incorporated into the amide linkage.

Radioiodine Labeling: Utilizing radioisotopes of iodine, such as ¹²⁵I or ¹³¹I, to prepare radio-labeled 4-iodobenzoyl chloride. nih.govnih.gov This allows for the synthesis of a radiolabeled final product for use in imaging or biodistribution studies. nih.gov Mechanistically, it confirms that the iodo-substituent, which is distant from the reaction center, remains intact throughout the amide formation process.

Table 3: Proposed Isotopic Labeling Studies for Mechanistic Confirmation
IsotopeLabeled ReactantPurpose of StudyAnalytical Method
¹³C4-Iodobenzoyl chloride (at carbonyl)Trace the path of the carbonyl carbon to confirm it is retained in the final amide product.¹³C NMR, Mass Spectrometry
¹⁵N2-(2-Aminoethyl)pyridine (at amine)Confirm that the nitrogen from the amine is the one that forms the amide bond.¹⁵N NMR, Mass Spectrometry
¹²⁵I / ¹³¹I4-Iodobenzoyl chlorideTo synthesize a radiolabeled product for tracer studies and confirm the iodo group is a spectator.Scintillation Counting, Autoradiography

Inability to Generate Article Due to Lack of Specific Data

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The instructions require a thorough and scientifically accurate article based on a precise outline, including data tables for NMR, vibrational spectroscopy, and mass spectrometry. However, comprehensive searches did not yield the specific ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, and mass spectrometric fragmentation data required to populate the specified sections and subsections for "this compound."

To fulfill the request, the following specific information would be necessary:

For Section 3.1 (NMR Analysis):

Published ¹H and ¹³C NMR spectra or a detailed list of chemical shifts (δ) and coupling constants (J) for every proton and carbon atom in the molecule.

Published 2D NMR data (COSY, HSQC, HMBC, NOESY) showing specific correlations between atoms.

For Section 3.2 (Vibrational Spectroscopy):

Experimentally determined IR and/or Raman spectra with specific wavenumbers (cm⁻¹) for the Amide I and Amide II bands.

Specific peak assignments for the vibrations of the pyridine (B92270) and iodo-phenyl rings.

For Section 3.3 (Mass Spectrometry):

The mass spectrum of the compound, including the molecular ion peak (M+).

Data on the observed fragment ions (m/z values) to describe its specific fragmentation pattern.

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Structural Elucidation and Conformational Analysis of 4 Iodo N 2 Pyridin 2 Yl Ethyl Benzamide

Mass Spectrometric Investigations for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide, the molecular formula is C₁₄H₁₃IN₂O.

HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The precise mass of this ion allows for the confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. The theoretical exact mass provides a reference for experimental verification.

Table 1. Theoretical Mass Data for this compound
Molecular FormulaAdductTheoretical Monoisotopic Mass (Da)
C₁₄H₁₃IN₂O[M+H]⁺352.0073

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, allowing for the identification of key structural motifs. For this compound, fragmentation is predicted to occur at the most labile bonds, primarily the amide linkage and the ethyl bridge.

The primary fragmentation pathways would likely involve:

Amide Bond Cleavage: Scission of the C-N bond between the carbonyl group and the ethyl linker is a common pathway for benzamides. This would generate a characteristic 4-iodobenzoyl cation.

Ethyl Linker Cleavage: Fragmentation along the ethyl chain could lead to the formation of ions corresponding to the pyridine-containing fragment, such as the pyridin-2-ylmethyl cation.

Table 2. Predicted MS/MS Fragments of this compound
Predicted m/zProposed Fragment IonFragmentation Pathway
232.93[C₇H₄IO]⁺Cleavage of the amide C-N bond
121.09[C₇H₉N₂]⁺Cleavage of the amide C-N bond (charge retention on the amine fragment)
93.06[C₆H₇N]⁺Cleavage of the C-C bond in the ethyl linker

Single-Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. Although a specific crystal structure for this compound has not been reported in the crystallographic literature, analysis of analogous compounds allows for a robust prediction of its solid-state characteristics.

Table 3. Representative Crystal Data for Analogous N-(2-(pyridin-2-yl)ethyl)benzamide Derivatives
CompoundCrystal SystemSpace GroupReference
2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamideTriclinicP-1 nih.govresearchgate.net
4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamideMonoclinicP2₁/c nih.gov

Analysis of Hydrogen Bonding Networks and Halogen Bonding Interactions

The supramolecular assembly of the title compound in the solid state would be governed by a combination of non-covalent interactions, primarily hydrogen and halogen bonds.

Hydrogen Bonding: The amide group is a classic hydrogen bond motif. It is highly probable that the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This would lead to the formation of intermolecular N-H···O hydrogen bonds, linking molecules into chains or dimers, a common feature in the crystal structures of benzamides. ias.ac.in

Halogen Bonding: The iodine atom on the benzamide (B126) ring is a potential halogen bond donor. Due to the electron-withdrawing nature of the adjacent sp² carbon, the iodine atom possesses an electropositive region known as a σ-hole. mdpi.com This site can engage in an attractive interaction with a Lewis basic atom on a neighboring molecule. Potential halogen bond acceptors within the structure include the nitrogen atom of the pyridine (B92270) ring (forming a C-I···N interaction) or the carbonyl oxygen atom (forming a C-I···O interaction). Studies on other 2-iodo- and 4-iodo-substituted benzamides have confirmed the presence of these types of interactions, which play a crucial role in directing the crystal packing. ias.ac.inmdpi.comrsc.org

Table 4. Expected Intermolecular Interactions in Solid-State this compound
Interaction TypeDonorAcceptorTypical Motif
Hydrogen BondAmide N-HCarbonyl Oxygen (O=C)Chains or Dimers
Halogen BondAryl Iodine (C-I)Pyridine Nitrogen (N)Linear chains or sheets
Halogen BondAryl Iodine (C-I)Carbonyl Oxygen (O=C)Dimers or sheets

Computational Chemistry Approaches for Conformational Landscape Exploration

In the absence of experimental crystal structure data, computational chemistry provides powerful tools to investigate the molecule's preferred shapes (conformations) and electronic properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. By performing geometry optimization calculations, typically using a functional such as B3LYP with a basis set like 6-311G(d,p), the lowest energy (ground state) conformation of this compound can be determined. uwa.edu.aursc.org

These calculations would provide key insights into:

Optimized Geometry: Precise values for bond lengths, bond angles, and torsion (dihedral) angles.

Conformational Preferences: The calculations would reveal the preferred orientation of the iodobenzoyl and pyridine rings relative to each other and the conformation of the flexible ethyl linker. The amide C-N bond is expected to have significant double-bond character, resulting in a planar amide unit.

Electronic Properties: DFT can also be used to map the molecular electrostatic potential, which would visually confirm the location of the σ-hole on the iodine atom and the electron-rich regions on the nitrogen and oxygen atoms, thereby supporting the predicted intermolecular interactions. rsc.org

Table 5. Key Geometrical Parameters to be Determined by DFT Calculations
ParameterDescription
C-I Bond LengthDistance between the aromatic carbon and the iodine atom.
C=O Bond LengthLength of the carbonyl double bond.
Amide C-N Bond LengthLength of the amide bond, indicating potential double-bond character.
C-C-N-C Torsion AngleDihedral angle describing the conformation of the ethyl linker.
Benzene-Pyridine Dihedral AngleThe angle between the planes of the two aromatic rings.

Based on a thorough review of the available scientific literature, there is no specific research detailing the molecular dynamics simulations for the dynamic conformational behavior of this compound. While studies on similar benzamide derivatives and compounds containing pyridine moieties exist, the unique conformational landscape of this compound, which would be influenced by the specific combination and arrangement of its iodo-substituted benzene (B151609) ring, amide linker, and pyridinylethyl group, has not been the subject of dedicated molecular dynamics investigations.

Therefore, it is not possible to provide detailed research findings or data tables on this specific topic for this particular compound.

Theoretical and Computational Investigations of 4 Iodo N 2 Pyridin 2 Yl Ethyl Benzamide

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic behavior of a molecule is fundamentally governed by the distribution and energies of its molecular orbitals. For 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide, a detailed analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—along with its electrostatic potential surface, offers a predictive lens into its chemical reactivity and potential interaction sites.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are critical in determining a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron, while the LUMO energy corresponds to the electron affinity, the energy released when an electron is added. The energy gap between these two orbitals (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap (ΔE) Data not available

Note: This table is for illustrative purposes. Specific values require dedicated quantum chemical calculations.

Electrostatic Potential Surface (ESP) Analysis for Reactivity Prediction

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution on the molecular surface. This analysis is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (colored in shades of blue) denote electron-deficient areas, which are the likely targets for nucleophiles.

For this compound, the ESP map is expected to show a high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amide group and the aromatic rings would likely exhibit positive potential, indicating them as potential sites for nucleophilic interaction.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of this compound more precisely, a range of quantum chemical descriptors can be calculated from the electronic structure. These indices provide a more nuanced understanding of the molecule's chemical behavior.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are a powerful tool within conceptual DFT for identifying the most reactive sites within a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The site with the highest value of the Fukui function for nucleophilic attack (f+) is the most likely to accept an electron, while the site with the highest value for electrophilic attack (f-) is the most likely to donate an electron.

Without specific computational data, it is hypothesized that for this compound, the pyridine ring carbons and the carbonyl carbon would be primary sites for nucleophilic attack, while the iodine atom and regions of the benzamide (B126) ring would be more susceptible to electrophilic attack.

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors provide a general measure of a molecule's stability and reactivity. These are calculated from the HOMO and LUMO energies.

Hardness (η) is a measure of the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (S) is the reciprocal of hardness and indicates the ease of electron transfer.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Formula Value
Hardness (η) (ELUMO - EHOMO) / 2 Data not available
Softness (S) 1 / η Data not available
Electrophilicity Index (ω) μ2 / 2η (where μ is the chemical potential) Data not available

Note: This table is for illustrative purposes. Specific values are contingent on HOMO and LUMO energy calculations.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman) and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra. The calculated vibrational modes can be assigned to specific molecular motions, aiding in the structural characterization of the compound. Similarly, predicted electronic transitions can help in understanding the origin of observed absorption bands in the UV-Vis spectrum.

At present, there are no publicly available, dedicated computational studies that provide predicted spectroscopic data for this compound. Such an investigation would be a valuable contribution to the chemical understanding of this molecule.

Computational NMR Chemical Shift Prediction

No published studies containing computationally predicted NMR chemical shift data for this compound were found.

Theoretical Vibrational Frequencies and Intensities

No published research detailing the theoretical vibrational frequencies and intensities for this compound could be identified.

Non-Covalent Interactions and Supramolecular Assembly Prediction

Specific computational analyses of the non-covalent interactions and supramolecular assembly of this compound are not available in the reviewed literature.

No dedicated computational studies on the hydrogen and halogen bonding strengths of this compound were found.

There is no available research that computationally investigates the π-π stacking interactions in potential dimeric or polymeric forms of this compound.

Chemical Reactivity and Transformation Studies of 4 Iodo N 2 Pyridin 2 Yl Ethyl Benzamide

Modifications at the Amide Nitrogen: N-Alkylation and Acylation Reactions

The secondary amide linkage in 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide is a key site for structural diversification through N-alkylation and N-acylation. These reactions introduce new substituents on the amide nitrogen, thereby modifying the compound's steric and electronic properties.

N-Alkylation: The deprotonation of the amide N-H with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), would generate a nucleophilic amidate. This intermediate can then react with various alkylating agents, like alkyl halides or tosylates, to yield N-alkylated products. The choice of base and solvent is crucial to avoid competing reactions. For instance, ruthenium(II)-catalyzed C-H bond activation has been used for the remote alkylation of related N-(quinolin-8-yl)benzamides with alkyl bromides. nih.gov Studies on bis(imino)pyridine systems have also shown that pyridine (B92270) N-alkylation can occur with lithium, magnesium, and zinc alkyl reagents. nih.gov

N-Acylation: N-acylation introduces a second acyl group onto the amide nitrogen, forming an imide. This transformation can be achieved using acylating agents such as acid chlorides or anhydrides under basic conditions. A study on the N-acylation of a similar compound, N-(pyridin-2-ylmethyl)acetamide, demonstrated successful acylation using benzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA). semanticscholar.org This suggests that the pyridine nitrogen in the vicinity can act as an internal nucleophilic catalyst, facilitating the reaction. semanticscholar.org Another approach involves the use of MgBr₂·OEt₂ for the dual activation of both the amide and the acid anhydride, providing a practical method for N-acylation under mild conditions. scribd.com

Table 1: Representative N-Acylation of an Analogous N-(pyridin-2-yl) Amide semanticscholar.org

Acyl Donor Base Solvent Product Yield (%)
Benzoyl chloride DIPEA CH₂Cl₂ N-Acetyl-N-(pyridin-2-ylmethyl)benzamide 94
Pivaloyl chloride DIPEA CH₂Cl₂ N-Pivaloyl-N-(pyridin-2-ylmethyl)benzamide 75
Acetyl chloride DIPEA CH₂Cl₂ N,N-diacetyl-(pyridin-2-ylmethyl)amine -

Data based on the acylation of N-(pyridin-2-ylmethyl)acetamide, a structural analog.

Transformations of the Iodo-Phenyl Moiety

The carbon-iodine bond on the phenyl ring is a highly valuable functional group for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful method for creating aryl-aryl bonds by coupling an organoboron reagent with an organic halide. nih.govyonedalabs.com The 4-iodo-phenyl moiety of the title compound is an excellent substrate for this palladium-catalyzed reaction. Typically, the reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a boronic acid or ester in a suitable solvent system (e.g., toluene, dioxane, or DMF, often with water). yonedalabs.comyoutube.com This reaction would replace the iodine atom with a new aryl or heteroaryl group, allowing for the synthesis of a wide array of biaryl derivatives.

Table 2: Illustrative Suzuki-Miyaura Coupling Conditions for Aryl Iodides

Aryl Iodide Substrate Boronic Acid Catalyst System Base Solvent Product Yield (%) Reference
4-Iodobenzaldehyde Phenylboronic acid Cu-AIA-PC-Pd (1 mol%) K₂CO₃ Ethanol High researchgate.net
Iodobenzene 4-Methylphenylboronic acid Pd-Hydroxyapatite K₂CO₃ Water 95 researchgate.net
1-Iodo-4-nitrobenzene Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 98

Table is illustrative of typical conditions and yields for related substrates.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diethylamine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would result in the formation of 4-alkynyl-substituted benzamide (B126) derivatives. These products can serve as precursors for more complex structures, including conjugated polymers and heterocyclic compounds. youtube.com

Table 3: General Conditions for Sonogashira Coupling of Aryl Iodides

Aryl Iodide Alkyne Catalyst System Base Solvent Temperature Reference
o-Iodoanilines Terminal Alkynes (PPh₃)₂CuBH₄ (5 mol%) DBU - 120 °C nih.gov
Aryl Iodides Phenylacetylene CuI / 3-Pphen (5 mol%) K₂CO₃ Water 100 °C nih.gov
Iodobenzene Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF Room Temp. libretexts.org

Table provides representative conditions for Sonogashira reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of primary or secondary amines at the 4-position of the benzoyl ring, replacing the iodine atom. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (such as X-Phos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). beilstein-journals.orglibretexts.org This method provides a direct route to a diverse range of N-aryl aniline (B41778) derivatives.

Other metal-catalyzed reactions at the iodo-phenyl site could include Heck coupling (with alkenes), Stille coupling (with organostannanes), and cyanation reactions to introduce further functional diversity.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or dimethyldioxirane. researchgate.netorganic-chemistry.orgarkat-usa.org The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. For example, pyridine N-oxides can be used as mild nucleophilic oxidants in other reactions. thieme-connect.de

Quaternization: As a nucleophile, the pyridine nitrogen readily reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, to form quaternary pyridinium (B92312) salts. researchgate.net This reaction permanently introduces a positive charge on the pyridine ring, significantly altering the molecule's solubility and electronic characteristics. Microwave-assisted methods have been shown to accelerate quaternization reactions of pyridine derivatives. researchgate.net The formation of these pyridinium salts can enhance π-electron delocalization in conjugated systems. rsc.org

Table 4: Common Reagents for Pyridine N-Oxidation and Quaternization

Transformation Reagent(s) Typical Conditions Reference
N-Oxidation Dimethyldioxirane Acetone, 23 °C researchgate.net
N-Oxidation H₂O₂ / Acetic Acid 70-80 °C arkat-usa.org
N-Oxidation m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to RT arkat-usa.org
Quaternization Methyl Iodide Acetonitrile (B52724) or DMF, RT researchgate.net
Quaternization 2-Bromo-4'-nitroacetophenone Ethanol, Microwave (440 W) researchgate.net
Quaternization Alkyl Halides Excess pyridine, RT ktu.edu

Coordination to Metal Centers and Ligand Exchange Processes

The molecular structure of this compound features two primary donor atoms for coordination to metal centers: the nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The coordination chemistry of similar pyridine and benzamide derivatives has been investigated, revealing a general preference for this N,O-bidentate coordination mode. mdpi.com

The coordination of this compound to a metal center (M) can be represented as follows:

Studies on copper(II) complexes with pyridine- and pyrazine-containing amides have shown that coordination almost exclusively occurs through the pyridine/pyrazine nitrogen and the amide oxygen, with the amide nitrogen not participating in the coordination. mdpi.com The resulting metal complexes often exhibit geometries such as tetragonally distorted octahedral or square pyramidal. mdpi.com The electronic properties of the benzamide ring, influenced by the electron-withdrawing iodo substituent at the para position, may have a subtle effect on the electron density of the amide oxygen, potentially influencing the strength of the metal-ligand bond.

Ligand exchange processes in complexes of this compound would involve the substitution of this bidentate ligand or other co-ligands in the metal's coordination sphere. The stability of the chelate complex would suggest that the dissociation of the entire ligand is less likely than the stepwise dissociation of either the metal-nitrogen or metal-oxygen bond. In the presence of stronger coordinating ligands or a high concentration of solvent molecules with coordinating ability, ligand exchange could occur. The general principles of such reactions are dictated by the relative bond strengths and the kinetic lability of the metal center.

Table 1: Expected Coordination Behavior of this compound

FeatureDescription
Coordination Mode Bidentate (N,O-chelation)
Donor Atoms Pyridine Nitrogen, Amide Oxygen
Potential Metal Ions Transition metals (e.g., Cu(II), Ni(II), Zn(II), Pd(II))
Expected Geometries Octahedral, Square Pyramidal, Square Planar

Hydrolysis and Solvolysis of the Amide Bond under Various Conditions

The amide bond is generally characterized by its stability and resistance to hydrolysis due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. byjus.com Consequently, the hydrolysis of amides, including this compound, typically requires harsh conditions such as strong acids or bases and elevated temperatures. youtube.com

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis of the amide bond proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the C-N bond, yielding a carboxylate salt and an amine. The reaction is generally considered irreversible due to the final deprotonation of the carboxylic acid by the amine. byjus.comchemistrysteps.com

The general mechanism for the base-catalyzed hydrolysis is as follows:

Nucleophilic attack of hydroxide on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the amine leaving group.

Deprotonation of the resulting carboxylic acid by the amine.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. Subsequent proton transfers facilitate the departure of the amine as an ammonium (B1175870) ion, ultimately forming a carboxylic acid. youtube.com

The general mechanism for acid-catalyzed hydrolysis involves:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the nitrogen atom.

Elimination of the amine as its conjugate acid.

The term solvolysis refers to a reaction where the solvent acts as the nucleophile. Hydrolysis is a specific type of solvolysis where water is the solvent. In other protic solvents, such as alcohols (alcoholysis), a similar nucleophilic attack on the carbonyl carbon would be expected, leading to the formation of an ester and the corresponding amine.

The presence of the iodo-substituent on the benzoyl group is expected to have a minor electronic influence on the rate of hydrolysis. As an electron-withdrawing group, it could slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, steric effects are generally considered more dominant in influencing the rates of amide hydrolysis.

Table 2: General Conditions for Amide Hydrolysis

ConditionReagentsProductsReaction Rate
Acidic Strong acid (e.g., HCl, H₂SO₄), water, heatCarboxylic acid, Ammonium saltSlow to moderate
Basic Strong base (e.g., NaOH, KOH), water, heatCarboxylate salt, AmineSlow to moderate

Coordination Chemistry of 4 Iodo N 2 Pyridin 2 Yl Ethyl Benzamide As a Ligand

Design and Synthesis of Metal Complexes Utilizing the Pyridine (B92270) Nitrogen and Amide Oxygen

There is no available literature detailing the design principles or synthetic routes for metal complexes specifically utilizing 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide as a ligand. Research on analogous compounds containing both pyridine and amide functional groups suggests that this ligand has the potential to coordinate with metal ions. Typically, the synthesis of such complexes would involve the reaction of the ligand with a metal salt in a suitable solvent. However, without experimental data, any discussion on the synthesis of metal complexes with this specific ligand would be purely speculative.

Monodentate vs. Bidentate Coordination Modes

No experimental or theoretical studies were found that describe the coordination modes of this compound. Ligands containing both a pyridine nitrogen and an amide group can potentially act as either monodentate or bidentate ligands. In a monodentate mode, coordination would likely occur through the more basic pyridine nitrogen. For bidentate coordination, both the pyridine nitrogen and the amide oxygen would bind to the metal center, forming a stable chelate ring. The preferred coordination mode would depend on various factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands. Without crystallographic or spectroscopic data for complexes of this compound, it is not possible to determine its actual coordination behavior.

Ligand Field Effects and Chelation Stabilization

Information regarding the ligand field effects and chelation stabilization of this compound is not available. The ligand field strength and the thermodynamic stability gained from chelation are crucial aspects of coordination chemistry that must be determined experimentally. Such data would typically be derived from spectroscopic and thermodynamic measurements of the metal complexes, which have not been reported for this ligand.

Characterization of Metal Complexes: Spectroscopic and Structural Analysis

As no metal complexes of this compound have been reported in the literature, there is no available data on their spectroscopic or structural characterization.

UV-Vis Spectroscopy for Electronic Transitions in Metal Centers

There are no published UV-Vis spectroscopic data for metal complexes of this compound. This analytical technique is fundamental for probing the electronic transitions within the d-orbitals of a metal center upon complexation, providing insights into the coordination geometry and the ligand's effect on the metal's electronic structure.

EPR Spectroscopy for Paramagnetic Complexes

No Electron Paramagnetic Resonance (EPR) spectroscopic studies have been conducted on complexes of this compound, as no such paramagnetic complexes have been synthesized or reported. EPR spectroscopy is a vital tool for characterizing complexes with unpaired electrons, offering information on the metal's oxidation state and the nature of the metal-ligand bonding.

X-ray Crystallography of Metal-Ligand Adducts

A search of crystallographic databases yielded no structures of metal complexes containing the ligand this compound. X-ray crystallography provides definitive proof of the coordination mode and the precise three-dimensional structure of a metal complex, including bond lengths and angles. Without such data, any discussion of the structural aspects of potential complexes remains hypothetical.

Catalytic Applications of Metal Complexes Derived from the Compound

Investigation of Homogeneous Catalysis for Organic Transformations

No research data is currently available on the investigation of homogeneous catalysis using metal complexes of this compound for organic transformations.

Exploration of Supported Catalysts and Heterogeneous Systems

There is no available information or published studies on the exploration of supported catalysts and heterogeneous systems involving this compound.

Supramolecular Chemistry and Self Assembly of 4 Iodo N 2 Pyridin 2 Yl Ethyl Benzamide

Role of Amide Hydrogen Bonding in Directed Self-Assembly

The amide functional group within 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide is a powerful motif for directing molecular self-assembly through hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of robust and directional intermolecular connections.

In the solid state, secondary amides, such as the one in the title compound, typically form chains or tapes where molecules are linked by N-H···O=C hydrogen bonds. This recurring pattern is a well-established synthon in crystal engineering. The predictable nature of this interaction allows for the rational design of supramolecular architectures. In the case of N-aryl benzamides, these hydrogen bonds are essential to the side-by-side stacking of molecular units in their crystal structures.

Interaction TypeDonorAcceptorTypical Distance (Å)
Amide Hydrogen BondN-HC=O2.8 - 3.0

This table presents typical distances for amide hydrogen bonds based on related structures.

Halogen Bonding Interactions Involving the Iodo Group in Crystal Engineering

The iodine atom on the benzamide (B126) ring of this compound is a key player in its supramolecular behavior due to its ability to act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (the σ-hole) interacts with a Lewis base (an electron donor). This interaction is highly directional, occurring along the axis of the C-I covalent bond.

In the context of this compound, several potential halogen bond acceptors are present, including the pyridine (B92270) nitrogen atom, the carbonyl oxygen atom, and even the π-system of the aromatic rings. The C–I···N and C–I···O interactions are particularly significant in crystal engineering for building robust supramolecular assemblies. The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor (I > Br > Cl > F).

The interplay between hydrogen bonding and halogen bonding can lead to the formation of complex and predictable supramolecular synthons. For instance, chains formed by hydrogen bonds can be interlinked by halogen bonds, resulting in the construction of 2D sheets or 3D frameworks. The competition and cooperation between these interactions are fundamental to controlling the solid-state architecture.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (C-I···Acceptor) (°)
Halogen BondC-IN (pyridine)< 3.5~180
Halogen BondC-IO (carbonyl)< 3.5~180

This table provides typical parameters for iodine-mediated halogen bonds from studies of related organoiodine compounds. The sum of the van der Waals radii for I and O is 3.50 Å.

π-π Stacking and Hydrophobic Interactions in Higher-Order Structures

The aromatic rings in this compound, namely the iodobenzamide and pyridine moieties, are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. π-π stacking can occur in several geometries, including face-to-face (sandwich) and edge-to-face (T-shaped), as well as parallel-displaced arrangements. For benzene-pyridine systems, the antiparallel-displaced geometry is often the most stable.

In addition to the specific aromatic interactions, more general hydrophobic interactions involving the ethyl linker and the aromatic surfaces contribute to the aggregation of the molecules, particularly in aqueous environments, although these are generally weaker and less directional than the other non-covalent forces at play.

Interaction TypeParticipating GroupsTypical Centroid-to-Centroid Distance (Å)
π-π StackingBenzene (B151609) - Pyridine3.5 - 3.8
π-π StackingPyridine - Pyridine3.7 - 4.4
π-π StackingBenzene - Benzene3.4 - 3.8

This table shows typical distances for π-π stacking interactions involving benzene and pyridine rings. The exact distance and geometry depend on the specific electronic and steric environment.

Design of Molecular Materials Based on Non-Covalent Interactions

The predictable and directional nature of the non-covalent interactions exhibited by this compound makes it a promising building block for the design of novel molecular materials with tailored properties. By understanding and controlling the self-assembly process, it is possible to create materials with specific functions.

Gels: Low molecular weight gelators can self-assemble in solvents to form three-dimensional fibrillar networks that immobilize the solvent, resulting in a gel. The combination of strong, directional interactions like hydrogen and halogen bonding with weaker, non-directional forces is often key to the formation of such networks. It is plausible that this compound could act as a gelator in certain solvents, with the amide-driven hydrogen-bonded chains forming the primary fibers, which are then cross-linked by halogen bonding and π-π stacking. The formation of supramolecular gels is often sensitive to environmental factors such as solvent polarity, temperature, and concentration. The introduction of iodine can promote gelation, as seen in some peptide systems.

Liquid Crystals: Molecules with a rigid core and flexible peripheral units can exhibit liquid crystalline phases, which have properties intermediate between those of a crystalline solid and an isotropic liquid. The rod-like shape of this compound, promoted by the extended aromatic systems, suggests potential for liquid crystalline behavior. The directional non-covalent interactions would facilitate the anisotropic alignment of the molecules necessary for the formation of nematic or smectic phases. Pyridine-containing molecules are known to form liquid crystals.

Crystalline Polymorphs: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. The existence of multiple, competing non-covalent interactions in this compound, such as the different possible acceptors for halogen bonding (N vs. O), creates the potential for polymorphism. Subtle changes in crystallization conditions could favor one set of interactions over another, leading to different packing arrangements. The study of polymorphism is critical in materials science and pharmaceuticals. Many N-aryl benzamide derivatives are known to exhibit polymorphism.

The macroscopic properties of a molecular material are a direct consequence of its underlying supramolecular architecture. For this compound, the specific arrangement of molecules in the solid state, dictated by the non-covalent interactions, will determine its physical and chemical characteristics.

The presence of heavy atoms like iodine can influence properties such as luminescence and conductivity. The charge transfer character of halogen bonds can affect the electronic properties of the material. Furthermore, the nature and strength of the intermolecular interactions will impact mechanical properties, thermal stability, and solubility. Solid-state NMR spectroscopy can be a valuable tool for probing the local environment and geometry of halogen bonds in such materials. By designing and controlling the supramolecular assembly, it may be possible to tune these solid-state properties for specific applications in areas like electronics, optics, or sensor technology.

Advanced Material Science Applications and Technological Potential

Integration into Functional Polymer Architectures

The incorporation of 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide into polymer chains can impart specific functionalities, leading to materials with tailored properties. The presence of the iodo- group on the benzamide (B126) ring serves as a key reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are instrumental in the synthesis of conjugated polymers, where the this compound unit can be introduced as a monomer.

The resulting polymers can exhibit a range of desirable characteristics. The pyridine (B92270) and amide groups can introduce hydrophilicity and sites for hydrogen bonding, influencing the polymer's solubility and self-assembly behavior. Furthermore, the rigid aromatic core of the benzamide and the coordinating ability of the pyridine can contribute to the thermal stability and metal-ion binding capacity of the polymer, respectively. Such functional polymers have potential applications in areas like gas separation membranes, catalysts, and smart materials that respond to external stimuli.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization ReactionCo-monomer TypePotential Polymer Properties
Suzuki CouplingAryl boronic acids/estersConjugated, potentially conductive, fluorescent
Sonogashira CouplingTerminal alkynesConjugated, rigid-rod, potential for optoelectronic applications
Heck CouplingAlkenesFunctionalized, potentially photo-responsive
Buchwald-Hartwig AminationAminesPolyamines with coordinating sites

Application in Sensor Development and Chemical Detection Technologies

The structural features of this compound make it a promising candidate for the development of chemical sensors. The pyridine nitrogen and the amide group can act as binding sites for various analytes, including metal ions and anions, through coordination and hydrogen bonding interactions. Upon binding, changes in the electronic environment of the molecule can lead to a detectable signal, such as a change in fluorescence or a shift in absorption wavelength.

Derivatives of pyridine and benzamide are known to be effective components in fluorescent sensors. The inherent fluorescence of the aromatic systems can be modulated by the binding of an analyte. For instance, the coordination of a metal ion to the pyridine ring can lead to fluorescence quenching or enhancement, a phenomenon that can be harnessed for sensitive and selective detection. The iodo-substituent can also be utilized to tune the photophysical properties of the molecule or to anchor it onto a solid support for the fabrication of sensor devices.

Table 2: Potential Sensing Applications and Detection Principles

Target AnalytePotential Binding Site(s)Detection Principle
Metal Ions (e.g., Cu²⁺, Zn²⁺)Pyridine nitrogen, Amide oxygenFluorescence quenching/enhancement, Colorimetric change
Anions (e.g., F⁻, AcO⁻)Amide N-HHydrogen bonding leading to a change in absorption or fluorescence
Small Organic MoleculesAromatic rings (π-π stacking)Perturbation of electronic structure, change in optical properties

Role as a Building Block in Optoelectronic Materials

In the field of optoelectronics, molecules with well-defined donor and acceptor moieties are highly sought after for the construction of materials with desirable electronic and photophysical properties. This compound possesses a structure that can be considered as a donor-acceptor system. The iodinated benzene (B151609) ring can act as an electron-donating or a reactive component, while the electron-deficient pyridine ring can function as an electron-accepting unit.

This intrinsic electronic asymmetry makes it a valuable building block for the synthesis of organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs). The iodo- group provides a convenient handle to extend the π-conjugation of the molecule through cross-coupling reactions, leading to the formation of larger, more complex chromophores and fluorophores with tailored absorption and emission characteristics. The ability to fine-tune the electronic properties by modifying the molecular structure is a key advantage in the design of high-performance optoelectronic materials.

Table 3: Potential Optoelectronic Applications and Relevant Properties

ApplicationKey Molecular Feature(s)Desired Material Property
Organic Light-Emitting Diodes (OLEDs)Donor-acceptor structure, potential for high quantum yieldEfficient electroluminescence, color purity
Dye-Sensitized Solar Cells (DSSCs)Anchoring group (e.g., carboxylated derivative), broad absorptionStrong light absorption, efficient electron injection
Organic Field-Effect Transistors (OFETs)Planar, extended π-conjugation (in polymeric form)High charge carrier mobility

Exploration in Nanotechnology and Surface Chemistry

The application of this compound extends into the realm of nanotechnology and surface chemistry. The molecule's dimensions and functional groups allow for its use in the controlled assembly of molecular architectures on surfaces. The iodo- group can be used to covalently attach the molecule to various substrates, such as gold or silicon, through techniques like self-assembled monolayer (SAM) formation or surface-initiated polymerization.

The pyridine and amide functionalities can then be exposed on the surface, imparting specific chemical properties such as hydrophilicity, biocompatibility, or the ability to coordinate metal nanoparticles. This surface functionalization is crucial for the development of biosensors, biocompatible coatings for medical implants, and platforms for controlled drug delivery. Furthermore, the molecule's ability to self-assemble into ordered structures on surfaces could be exploited for the bottom-up fabrication of nanoscale electronic components.

Table 4: Potential Nanotechnology and Surface Chemistry Applications

Application AreaMethod of IntegrationResulting Surface Property
BiosensorsCovalent attachment to a transducer surfaceSpecific binding sites for biomolecules
Biocompatible CoatingsFormation of self-assembled monolayers on implantsReduced biofouling, improved tissue integration
Nanoparticle FunctionalizationCoordination to metal nanoparticle surfacesStabilized nanoparticles with tailored surface chemistry
Molecular ElectronicsOrdered self-assembly on conductive substratesFormation of molecular wires or switches

Future Research Directions and Emerging Paradigms for N Benzamide Compounds

Exploration of Novel Synthetic Methodologies for Analogue Discovery

The discovery of new chemical entities with enhanced or novel properties is fundamentally linked to the development of versatile synthetic methodologies. For N-benzamide compounds, future efforts will likely focus on creating diverse libraries of analogues for structure-activity relationship (SAR) studies.

A common synthetic route for compounds like 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide involves the coupling of a carboxylic acid with an amine. evitachem.com Specifically, the synthesis of a related compound, N-(2-dimethylaminoethyl)-4-iodo-benzamide, is achieved by reacting 4-iodobenzoic acid with 2-dimethylaminoethylamine using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). evitachem.com This foundational approach can be systematically varied to generate a wide array of analogues.

Future synthetic explorations will likely involve:

Combinatorial Chemistry: Utilizing automated synthesis platforms to rapidly generate libraries of analogues by varying the substituents on both the benzoyl and pyridine (B92270) rings.

Late-Stage Functionalization: Developing methods to modify the core N-benzamide scaffold in the final steps of a synthesis, allowing for the efficient introduction of diverse chemical groups.

Flow Chemistry: Employing continuous-flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of N-benzamide libraries.

A proposed synthetic scheme for generating analogues based on established methods is outlined below.

Starting Material 1Starting Material 2Coupling AgentPotential Product Class
Substituted 4-iodobenzoic acidsSubstituted 2-(2-aminoethyl)pyridinesEDC/DCCAnalogues of this compound
4-iodobenzoyl chlorideSubstituted 2-(2-aminoethyl)pyridinesBase (e.g., Triethylamine)Analogues of this compound

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the properties and activities of new compounds before their synthesis, thereby saving significant time and resources. For N-benzamide derivatives, these models can predict a range of characteristics from biological activity to material properties.

Molecular modeling techniques such as docking, molecular dynamics (MD), and 3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) have been successfully applied to series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds to design potent inhibitors for targets like Rho-associated kinase-1 (ROCK1). nih.govresearchgate.net These studies use computational models to understand the critical interactions between the molecule and its biological target, and contour maps from these analyses can reveal which chemical modifications are likely to improve activity. nih.gov

For this compound and its analogues, future research could leverage:

Quantum Mechanics (QM): To accurately calculate electronic properties, reaction mechanisms, and spectroscopic data.

Molecular Dynamics (MD) Simulations: To understand the conformational dynamics and interactions of these molecules in different environments, such as in solution or bound to a biological target. researchgate.net

Machine Learning (ML) and Artificial Intelligence (AI): To build predictive models from large datasets of known compounds, accelerating the discovery of new molecules with desired properties.

Data from computational predictions, such as the collision cross section (CCS) values calculated for similar molecules, can provide insights into the molecule's shape and physicochemical properties. uni.lu

Predicted Physicochemical Properties for a Related Compound The following table shows predicted collision cross section (CCS) values for the related compound 4-iodo-N-(2-(4-morpholinyl)ethyl)benzamide, illustrating the type of data generated by theoretical models. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+361.04076169.7
[M+Na]+383.02270166.4
[M-H]-359.02620167.0
[M+NH4]+378.06730178.3

High-Throughput Screening for Undiscovered Chemical Reactivities

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific activity. While traditionally used in drug discovery, HTS is an emerging paradigm for discovering novel chemical reactivities and applications for existing classes of compounds. N-benzamide libraries, including derivatives of this compound, could be screened for a wide range of previously unknown functions.

Novel mass spectrometry (MS)-based assays are being developed for the HTS of chemical libraries. nih.gov For instance, a covalent-labeling mass spectrometry (CL-MS) assay has been demonstrated for the high-throughput screening of amyloid inhibitors, achieving screening rates of over 10 compounds per minute. nih.gov Such innovative screening platforms could be adapted to explore the potential of N-benzamide compounds in various contexts, including:

Catalysis: Screening for catalytic activity in various organic reactions.

Materials Science: Identifying compounds that can self-assemble into ordered structures or act as components in functional materials.

Chemical Biology: Discovering molecules that can act as probes or modulators of biological processes.

Interdisciplinary Research with Other Fields of Pure Chemistry

The future potential of this compound and related compounds will be significantly amplified through collaborations with other fields of chemistry. The unique structural features of this class of molecules—a halogenated aromatic ring, an amide linker, and a heterocyclic moiety—make them attractive candidates for interdisciplinary exploration.

Medicinal Chemistry: The benzamide (B126) scaffold is a well-established pharmacophore. Research on related structures has explored their potential as radioligands for SPECT imaging or as inhibitors of specific enzymes like kinases. nih.govnih.gov Future work could investigate the utility of this compound derivatives as therapeutic agents or diagnostic tools.

Supramolecular Chemistry: The presence of hydrogen bond donors (amide N-H) and acceptors (amide C=O, pyridine nitrogen), along with the potential for halogen bonding (from the iodine atom), makes these molecules excellent candidates for designing complex, self-assembling supramolecular structures.

Organometallic Chemistry: The pyridine nitrogen can act as a ligand to coordinate with metal centers, opening avenues for the development of new catalysts, metal-organic frameworks (MOFs), or luminescent materials.

By combining the expertise of synthetic organic chemistry with computational, medicinal, and materials chemistry, the full potential of N-benzamide compounds can be realized, paving the way for new discoveries and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide, and what key reaction steps require optimization for improved yield?

  • Methodological Answer : The synthesis typically involves three critical steps: (i) formation of the pyridine-ethylamine intermediate via nucleophilic substitution, (ii) iodination of the benzamide precursor using iodine monochloride (ICl) in acetic acid, and (iii) coupling via amidation under basic conditions (e.g., using DCC or EDC as coupling agents). Optimization is crucial during iodination to prevent over-halogenation and during amidation to minimize byproducts. Reaction conditions (temperature, solvent polarity) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the pyridinyl ethyl chain and benzamide backbone via proton assignments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbon (δ ~167 ppm).
  • IR Spectroscopy : Validates the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify iodination .

Q. How is crystallographic data utilized to confirm the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL), researchers refine atomic coordinates and thermal parameters. Key metrics include bond angles (e.g., C-I bond length ~2.09 Å) and torsion angles between the pyridine and benzamide moieties. Challenges include obtaining high-quality crystals, often requiring slow evaporation in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational molecular modeling and experimental crystallographic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or lattice packing forces not accounted for in gas-phase DFT calculations. To address this:

  • Perform periodic boundary condition (PBC) simulations incorporating crystal packing.
  • Compare experimental vs. computed Hirshfeld surfaces to identify intermolecular interactions (e.g., C-H···O/N contacts) influencing geometry .

Q. What strategies are employed to enhance the boron content in analogues of this compound for Boron Neutron Capture Therapy (BNCT) applications?

  • Methodological Answer : Structural modifications include:

  • Replacing the iodine atom with a 1,2-dicarba-closo-dodecaborane group to increase boron density.
  • Introducing boron-rich moieties (e.g., carboranes) into the pyridinyl or benzamide regions while maintaining solubility via hydrophilic substituents (e.g., PEG chains). In vitro neutron irradiation assays are used to validate boron localization .

Q. How do researchers address inconsistent biological activity data across different assays for this compound?

  • Methodological Answer : Contradictions may stem from assay-specific variables:

  • Cellular permeability : Use logP calculations (e.g., >3.5 indicates high membrane penetration) and adjust substituents (e.g., methyl groups) to modulate hydrophobicity.
  • Protein binding : Conduct serum protein binding assays (e.g., using SPR or equilibrium dialysis) to quantify free drug availability.
  • Metabolic stability : Compare results from liver microsome assays (e.g., human vs. murine) to identify species-specific degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.